1H-Benzimidazole-5,6-dicarbonitrile 2-phenyl- chemical properties
1H-Benzimidazole-5,6-dicarbonitrile 2-phenyl- chemical properties
An In-Depth Technical Guide to 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl-
Executive Summary
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- (CAS Registry Number: 825613-16-9) is a highly specialized, electron-deficient heterocyclic building block[1]. Characterized by the fusion of a vicinal dicarbonitrile moiety to a benzimidazole core, this compound serves as a critical precursor in the synthesis of extra-annulated phthalocyanines and tetraazaporphyrinato metal complexes[2]. By extending the
This whitepaper provides a rigorous mechanistic analysis of its synthesis, physicochemical properties, and downstream applications, supported by self-validating experimental protocols.
Physicochemical Profile & Molecular Architecture
The molecular architecture of 2-phenylbenzimidazole-5,6-dicarbonitrile is defined by its rigid, planar geometry and extensive electron delocalization. The dual nitrile groups strongly withdraw electron density from the benzimidazole core, lowering the HOMO/LUMO energy levels of the molecule. Meanwhile, the 2-phenyl substitution provides critical steric bulk, which later prevents excessive
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| Chemical Name | 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- | Defines the core fused bicyclic heteroaromatic system. |
| CAS Registry Number | 825613-16-9 | Standardized identification[1]. |
| Molecular Formula | C₁₅H₈N₄ | High nitrogen-to-carbon ratio, ideal for metal coordination. |
| Molecular Weight | 244.25 g/mol | Facilitates mass spectrometry validation (m/z ~245 [M+H]⁺). |
| Hydrogen Bond Donors | 1 (Imidazole N-H) | Enables tautomerization and intermolecular hydrogen bonding. |
| Hydrogen Bond Acceptors | 4 (Nitrile and Imidazole N) | High affinity for protic solvents and metal cations. |
| Topological Polar Surface Area | 76.3 Ų | Suggests moderate membrane permeability for biological assays. |
| Predicted LogP | ~3.0 | Indicates lipophilicity suitable for organic solvent extraction. |
Mechanistic Synthesis: The Reductive Cyclization Pathway
The synthesis of 2-phenylbenzimidazole-5,6-dicarbonitrile is not merely a sequence of mixing reagents; it requires precise chemoselectivity. The standard synthetic route begins with the nucleophilic substitution of 4-bromo-5-nitrophthalonitrile to form 4-benzoylamino-5-nitrophthalodinitrile [2].
The critical step is the subsequent reduction of the nitro group. Causality of Reagent Selection: Strong aqueous acids at high temperatures will hydrolyze the delicate vicinal dicarbonitrile moieties into amides or carboxylic acids, ruining the precursor. Therefore, a mild, chemoselective reducing agent—such as Tin(II) chloride (SnCl₂) in ethanolic HCl—is employed. SnCl₂ facilitates rapid, low-temperature electron transfer to reduce the nitro group to an amine. This newly formed ortho-aminoanilide intermediate is highly reactive; it spontaneously undergoes intramolecular nucleophilic attack on the adjacent benzoyl carbonyl carbon. Subsequent dehydration (loss of H₂O) yields the thermodynamically stable, aromatic benzimidazole ring[4].
Fig 1: Chemoselective reductive cyclization workflow avoiding nitrile hydrolysis.
Applications in Advanced Materials and Therapeutics
A. Optoelectronics and Electrocatalysis
The primary industrial and academic use of 2-phenylbenzimidazole-5,6-dicarbonitrile is as a monomeric building block for extra-annulated phthalocyanines [2]. When subjected to template-directed tetramerization, four molecules of the dicarbonitrile condense around a central metal ion (e.g., Co²⁺, Cu²⁺) to form a tetraazaporphyrinato complex[3].
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Optoelectronic Shift: Fusing the benzimidazole ring to the phthalocyanine periphery extends the
-conjugation, causing a significant bathochromic shift (red-shift) of the Q-band into the near-infrared (NIR) region. -
Electrocatalysis: Cobalt(II) complexes derived from this precursor exhibit high mass activity and low overpotentials for the Oxygen Evolution Reaction (OER) and the electrocatalytic reduction of CO₂[5].
B. Pharmaceutical and Biological Potential
Beyond materials science, the benzimidazole scaffold is a privileged pharmacophore in drug development. Benzimidazole-based derivatives are recognized as potent apoptotic antiproliferative agents. Recent mechanistic studies demonstrate that highly substituted benzimidazoles act as dual EGFR/BRAF inhibitors, inducing apoptosis by upregulating caspase-3/8 and Bax while downregulating the anti-apoptotic Bcl-2 protein[6].
Fig 2: Template-directed macrocyclization into advanced metallophthalocyanine materials.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific spectroscopic checkpoints to verify reaction success without relying solely on downstream yields.
Protocol 1: Chemoselective Reductive Cyclization
Objective: Convert 4-benzoylamino-5-nitrophthalodinitrile to 2-phenylbenzimidazole-5,6-dicarbonitrile.
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Preparation: Dissolve 10.0 mmol of 4-benzoylamino-5-nitrophthalodinitrile in 50 mL of absolute ethanol under continuous magnetic stirring.
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Reduction: Slowly add a solution of 50.0 mmol Tin(II) chloride dihydrate (SnCl₂·2H₂O) dissolved in 15 mL of concentrated HCl. Maintain the reaction temperature strictly below 50°C using a water bath to prevent the hydrolysis of the nitrile groups.
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Cyclization: Stir the mixture at 45°C for 4–6 hours. The reduction of the nitro group will spontaneously trigger intramolecular cyclization.
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Validation Checkpoint (FT-IR): Sample the reaction mixture. The reaction is complete when the asymmetric NO₂ stretch (~1530 cm⁻¹) and the amide C=O stretch (~1660 cm⁻¹) completely disappear. The product is confirmed by the emergence of a broad benzimidazole N-H stretch (~3200–3400 cm⁻¹) while retaining the sharp C≡N stretch (~2230 cm⁻¹).
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Workup: Pour the mixture into crushed ice and carefully neutralize to pH 7–8 with cold 10% aqueous NaOH to precipitate tin salts. Extract the aqueous layer with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Template-Directed Macrocyclization (Phthalocyanine Synthesis)
Objective: Synthesize a Cobalt(II) extra-annulated phthalocyanine analog from the dicarbonitrile monomer.
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Mixture: In a dry Schlenk flask, combine 4.0 mmol of 2-phenylbenzimidazole-5,6-dicarbonitrile and 1.1 mmol of anhydrous Cobalt(II) chloride (CoCl₂) in 20 mL of dry n-pentanol.
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Catalysis: Add 2.0 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU is a sterically hindered, non-nucleophilic base. It deprotonates the n-pentanol to form an alkoxide, which attacks the nitrile carbons to form reactive isoindoline intermediates without generating competing side products.
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Reflux: Heat the mixture to 150°C under a nitrogen atmosphere for 18 hours.
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Validation Checkpoint (UV-Vis): Dilute an aliquot in DMF. Successful macrocyclization is visually indicated by a color shift from yellow/brown to deep blue/green, and spectroscopically validated by the appearance of an intense Q-band absorption peak between 680–720 nm.
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Purification: Cool to room temperature and precipitate the crude macrocycle with 50 mL of methanol. Filter and purify via Soxhlet extraction using acetone and ethanol sequentially to remove unreacted monomers.
References
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[2] Maizlish, V. E., Balakireva, O. V., Smirnov, A. V., & Shaposhnikov, G. P. (2004). Metal Complexes of Phthalocyanine Structural Analogs with Oxygen- or Nitrogen-containing Heterorings. Synthesis and Properties. Russian Journal of General Chemistry. URL:[Link]
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[6] El-Gohary, N. S., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Pharmaceuticals (MDPI). URL:[Link]
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[3] Kantekin, H., et al. (2008). Synthesis and characterizations of peripheral octa-amino and octa-amidophthalocyanines. ResearchGate / Polyhedron. URL:[Link]
